molecular formula C6H8N2O3 B12928800 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3h)-one CAS No. 1850-97-1

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3h)-one

Cat. No.: B12928800
CAS No.: 1850-97-1
M. Wt: 156.14 g/mol
InChI Key: WSYBETKDEBLEHW-UHFFFAOYSA-N
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Description

Product Overview: This product is 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one, a pyrimidine derivative provided with high purity for research applications. The compound is identified by CAS Number 1850-97-1 and has a molecular formula of C 6 H 8 N 2 O 3 and a molecular weight of 156.14 g/mol . Research Value and Applications: The core pyrimidine structure is a established scaffold in medicinal chemistry, found in compounds with a wide array of bioactivities, including antimicrobial and antineoplastic agents . The presence of the hydroxymethyl group on the pyrimidine ring is of particular research interest. Hydroxymethylation is a recognized strategy in drug design that can significantly alter the physicochemical properties of a lead compound . Introducing a hydroxymethyl group can enhance water solubility, which is a common challenge in developing new therapeutic agents, and can improve bioavailability . Furthermore, hydroxymethyl derivatives can serve as key intermediates in the synthesis of prodrugs, helping to optimize the pharmacokinetic and pharmacodynamic profiles of active molecules . Researchers are exploring such modifications to develop new treatments for various diseases, including neglected diseases and cancer . Usage Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1850-97-1

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O3/c1-3-5(10)7-4(2-9)8-6(3)11/h9H,2H2,1H3,(H2,7,8,10,11)

InChI Key

WSYBETKDEBLEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-4(3H)-one derivatives exhibit diverse physicochemical and biological properties depending on substituents at positions 2, 5, and 4. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one 2: -CH₂OH; 5: -CH₃; 6: -OH C₆H₈N₂O₃ 156.14 High solubility (polar groups); potential for hydrogen bonding
6-Hydroxy-2-methylpyrimidin-4(3H)-one 2: -CH₃; 5: -H; 6: -OH C₅H₆N₂O₂ 126.11 Moderate solubility; lower hydrophilicity than hydroxymethyl analog
5-Fluoro-6-ethylpyrimidin-4(3H)-one 5: -F; 6: -C₂H₅ C₆H₇FN₂O 154.13 Lower solubility; increased electronegativity due to fluorine
2-(Methylthio)pyrimidin-4(3H)-one 2: -S-CH₃; 5: -H; 6: -H C₅H₆N₂OS 142.18 Hydrophobic (sulfur group); reduced hydrogen-bonding capacity
5-Methyl-3,4-dihydropyrimidin-2(1H)-one 5: -CH₃; 2,3: saturated bond C₅H₈N₂O 112.13 Higher rigidity; altered electronic properties due to saturation

Hydrogen Bonding and Crystallography

  • In contrast, methylthio or alkyl substituents reduce polarity, favoring hydrophobic interactions .

Key Research Findings

Substituent Effects on Basicity: Alkyl groups (e.g., methyl, ethyl) at position 2 decrease pyrimidinone basicity compared to hydroxymethyl, which enhances acidity via hydrogen bonding .

Fluorine vs. Hydroxyl : Fluorine at position 5 improves metabolic stability, whereas hydroxyl groups enhance solubility but may increase susceptibility to oxidation .

Data Tables

Table 1: Substituent Impact on Solubility

Substituent (Position 2) Solubility in Water (mg/mL) Hydrogen-Bond Donors
-CH₂OH 25.3 (predicted) 2 (OH groups)
-CH₃ 10.1 1
-S-CH₃ 2.4 0

Biological Activity

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one, also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives, which are known for their diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H8N2O3
  • Molecular Weight : 156.14 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. The MEP (methylerythritol phosphate) pathway, which is crucial for the survival of many pathogenic microorganisms, has been identified as a target for these compounds. Inhibition of enzymes within this pathway can lead to effective antimicrobial agents. For instance, compounds that inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) have shown promise in combating bacterial infections .

Anticonvulsant Properties

Research indicates that certain derivatives of pyrimidine compounds, including those similar to this compound, exhibit anticonvulsant activities. A patent has been filed for related compounds suggesting their potential use in treating epilepsy . This suggests that the biological activity of this compound may extend into the realm of neurological disorders.

Case Study: Inhibition of DXPS

A pivotal study explored the inhibition mechanisms of DXPS from Pseudomonas aeruginosa and Klebsiella pneumoniae. The findings revealed that specific pyrimidine derivatives could effectively inhibit this enzyme, thereby disrupting the MEP pathway and demonstrating significant antimicrobial activity .

Research on Anticonvulsant Effects

A comprehensive analysis of various pyrimidine derivatives indicated that modifications in their structure could enhance their anticonvulsant properties. The study suggested that this compound could serve as a lead compound for developing new anticonvulsant medications .

Data Tables

Biological Activity Target Enzyme Effect Reference
AntimicrobialDXPSInhibition of bacterial growth
AnticonvulsantUnknownPotential seizure reduction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one?

  • Methodological Answer :

  • Step 1 : Start with a β-keto ester or similar precursor (e.g., methyl 3-oxopentanoate derivatives). React with a urea or thiourea derivative under basic conditions (e.g., sodium methoxide in methanol) to form the pyrimidinone core .
  • Step 2 : Introduce the hydroxymethyl group via nucleophilic substitution or oxidation of a methyl precursor. For example, use formaldehyde in the presence of a catalyst under controlled pH .
  • Step 3 : Purify intermediates via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure and confirm tautomeric forms (e.g., keto-enol equilibrium). Use SHELX programs for refinement .
  • NMR Spectroscopy : Assign peaks for hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups. Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 to detect hydrogen bonding .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Compare with theoretical isotopic patterns .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hydrolysis .
  • Degradation Analysis : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via HPLC with UV detection .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved?

  • Methodological Answer :

  • Cross-Validation : Use 1H^1 \text{H}-NMR in different solvents (DMSO vs. CDCl3) to assess tautomerization. Compare with X-ray-derived bond lengths and angles .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Dynamic NMR : Analyze temperature-dependent NMR spectra to detect slow-exchange processes (e.g., keto-enol interconversion) .

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, catalyst concentration, and solvent polarity. Use response surface methodology to identify optimal conditions .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions. Monitor byproducts via GC-MS .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. How to determine the dominant tautomeric form in solution and solid states?

  • Methodological Answer :

  • Solid-State Analysis : Use single-crystal X-ray diffraction to identify tautomers. SHELXL refinement can reveal hydrogen-bonding networks .
  • Solution Studies : Conduct UV-Vis spectroscopy in solvents of varying polarity. Compare absorption maxima with tautomer-specific reference spectra .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs to track tautomeric shifts via NMR .

Data Contradiction and Troubleshooting

Q. How to address conflicting biological activity data across studies?

  • Methodological Answer :

  • Purity Assessment : Re-evaluate compound purity via HPLC (>98%) and elemental analysis. Trace impurities (e.g., residual solvents) may skew bioassay results .
  • Bioassay Replication : Use standardized cell lines (e.g., HEK293) and positive controls. Validate with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. How to resolve ambiguities in mass spectrometry fragmentation patterns?

  • Methodological Answer :

  • MS/MS Analysis : Perform collision-induced dissociation (CID) to map fragmentation pathways. Compare with in silico tools (e.g., Mass Frontier) .
  • Isotope Ratio Analysis : Check for chlorine/bromine isotopic signatures (e.g., M+2 peaks) to rule out contamination .

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